molecular formula C7H7IN2O2 B1517306 2-Iodo-6-methyl-4-nitroaniline CAS No. 220144-91-2

2-Iodo-6-methyl-4-nitroaniline

Cat. No.: B1517306
CAS No.: 220144-91-2
M. Wt: 278.05 g/mol
InChI Key: DFWFGNCVGITLCM-UHFFFAOYSA-N
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Description

2-Iodo-6-methyl-4-nitroaniline is an organic compound with the molecular formula C7H8IN2O2. It is characterized by the presence of an iodine atom, a nitro group, and a methyl group attached to an aniline ring. This compound is of interest in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Iodo-6-methyl-4-nitroaniline can be synthesized through several methods. One common approach involves the nitration of 2-iodo-6-methyl-aniline using nitric acid and sulfuric acid under controlled conditions. Another method includes the iodination of 6-methyl-4-nitroaniline using iodine and an oxidizing agent such as silver acetate.

Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical reactions that ensure high purity and yield. The choice of method depends on factors such as cost, availability of starting materials, and desired purity levels.

Chemical Reactions Analysis

Types of Reactions: 2-Iodo-6-methyl-4-nitroaniline undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

  • Reduction: Reducing agents such as tin(II) chloride and iron are often used.

  • Substitution: Halogenation reactions can be performed using iodine or bromine in the presence of a catalyst.

Major Products Formed:

  • Oxidation: Produces compounds such as 2-iodo-6-methyl-4-nitrobenzoic acid.

  • Reduction: Yields this compound derivatives.

  • Substitution: Results in the formation of various halogenated derivatives.

Scientific Research Applications

2-Iodo-6-methyl-4-nitroaniline is utilized in several scientific research fields:

  • Chemistry: It serves as a precursor for the synthesis of more complex organic compounds.

  • Biology: The compound is used in the study of enzyme inhibitors and other biological targets.

  • Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

2-Iodo-6-methyl-4-nitroaniline is similar to other halogenated anilines, such as 2-iodo-4-nitroaniline and 2,6-diiodo-4-nitroaniline. its unique combination of functional groups gives it distinct chemical properties and reactivity compared to these compounds.

Comparison with Similar Compounds

  • 2-Iodo-4-nitroaniline

  • 2,6-Diiodo-4-nitroaniline

  • 4-Iodo-N-methylaniline

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Properties

IUPAC Name

2-iodo-6-methyl-4-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7IN2O2/c1-4-2-5(10(11)12)3-6(8)7(4)9/h2-3H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFWFGNCVGITLCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1N)I)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7IN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40652289
Record name 2-Iodo-6-methyl-4-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40652289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

220144-91-2
Record name 2-Iodo-6-methyl-4-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40652289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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